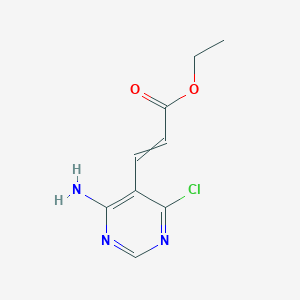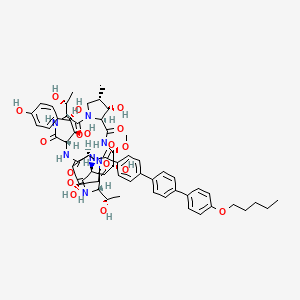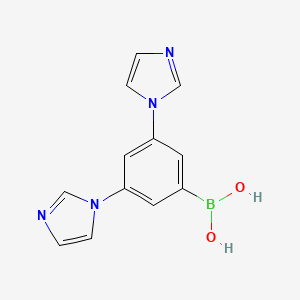
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate is a chemical compound with the molecular formula C₉H₁₀ClN₃O₂ and a molecular weight of 227.65 g/mol . It is characterized by the presence of an ethyl ester group, an amino group, and a chloropyrimidine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Métodos De Preparación
The synthesis of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate typically involves the reaction of ethyl acrylate with 4-amino-6-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate.
Reduction: The chloropyrimidine ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino and chloropyrimidine groups are likely to play a key role in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate can be compared with other similar compounds, such as:
Ethyl 3-(4-amino-6-methylpyrimidin-5-yl)acrylate: This compound has a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.
Ethyl 3-(4-amino-6-bromopyrimidin-5-yl)acrylate:
Ethyl 3-(4-amino-6-fluoropyrimidin-5-yl)acrylate: The fluorine atom can significantly alter the compound’s properties, particularly its biological activity.
The uniqueness of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCAGXSNWMMTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CN=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid](/img/structure/B14093199.png)

![1-(2-((4-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14093214.png)
![ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate](/img/structure/B14093218.png)
![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)
![2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14093229.png)
![Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-](/img/structure/B14093240.png)
![5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14093246.png)
![6-Benzyl-3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1,2,4-triazin-5-ol](/img/structure/B14093248.png)
![5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14093249.png)



![3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14093269.png)
